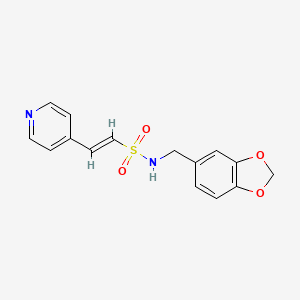
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide, otherwise known as (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide, is a novel small molecule that has been studied for its potential applications in drug discovery and development. This molecule has been identified as a potential scaffold for the development of new drugs and has been extensively studied for its various properties.
科学的研究の応用
(E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide has been studied for its potential applications in drug discovery and development. It has been found to be a potential scaffold for the development of new drugs, as well as being studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this molecule has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as a chemosensitizer for the treatment of cancer.
作用機序
The mechanism of action of (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide is not yet fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting this enzyme, (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide may be able to reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide have been studied in both in vitro and in vivo models. In vitro studies have found that this molecule is able to inhibit the growth of cancer cells and has anti-inflammatory properties. In vivo studies have shown that this molecule is able to reduce inflammation and has anti-diabetic properties. In addition, this molecule has also been found to be a potential chemosensitizer for the treatment of cancer.
実験室実験の利点と制限
The advantages of using (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide for lab experiments include its low cost, its ability to be easily synthesized, and its wide range of potential applications. However, there are also some limitations to using this molecule for lab experiments. These limitations include the fact that the mechanism of action is not yet fully understood, as well as the fact that the molecule is not yet approved for human use.
将来の方向性
There are a number of potential future directions for (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide. These include further investigation into the mechanism of action, further research into its potential applications in drug discovery and development, and further research into its biochemical and physiological effects. In addition, further research into its potential as a chemosensitizer for the treatment of cancer is also warranted. Finally, further research into the potential side effects of this molecule is also necessary.
合成法
The synthesis of (E)-N-benzyl-2-pyridin-4-yl-ethanesulfonamide begins with the reaction of 2-pyridin-4-yl-ethanesulfonamide with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds by the formation of a nucleophilic substitution reaction between the nucleophile and the electrophile. The product of this reaction is then isolated and purified by recrystallization. The final product is a colorless solid with a melting point of 125°C.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-22(19,8-5-12-3-6-16-7-4-12)17-10-13-1-2-14-15(9-13)21-11-20-14/h1-9,17H,10-11H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOIVONXZKNPJP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)
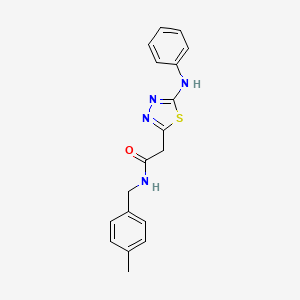
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)
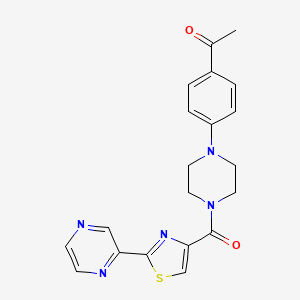
![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)
![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)
![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)

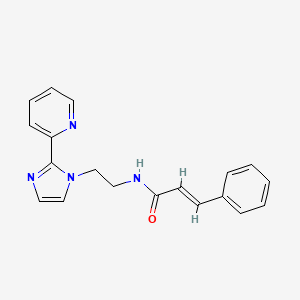
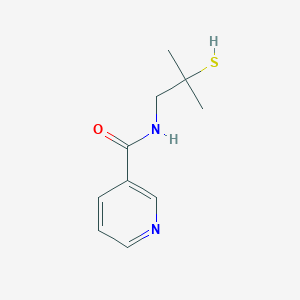
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)
![2-{[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2828534.png)